Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C15H17N3O3S2 and its molecular weight is 351.44. The purity is usually 95%.
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Scientific Research Applications
α-Glucosidase Inhibitory Activity A study by Saeedi et al. (2020) focused on novel 5-arylisoxazole-1,3,4-thiadiazole hybrids possessing α-glucosidase inhibitory activity, essential for treating type 2 diabetes. Various derivatives, including similar thiadiazole compounds, were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent compound, closely related to the specified chemical, showed competitive inhibition and potential for anti-diabetic drug discovery developments (Saeedi et al., 2020).
Anti-Inflammatory and Analgesic Agents Another research by Shkair et al. (2016) synthesized and evaluated novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. These compounds showed significant activities, indicating their potential in developing drugs for inflammation and pain management (Shkair et al., 2016).
Cytotoxic Agents In research conducted by Almasirad et al. (2016), a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities against various human tumor cell lines. A derivative closely related to the specified compound showed significant inhibitory effect against specific cancer cells, suggesting its potential as a cytotoxic agent (Almasirad et al., 2016).
Glutaminase Inhibitors Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including a similar thiadiazole compound, revealed their role as potent and selective allosteric inhibitors of kidney-type glutaminase. These compounds were important in understanding the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Growth Stimulant Activity A study by Knyazyan et al. (2013) synthesized novel 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazole derivatives, which showed expressed growth stimulant properties. This suggests their potential application in agriculture or biological studies (Knyazyan et al., 2013).
Properties
IUPAC Name |
ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-2-21-13(20)10-22-15-18-17-14(23-15)16-12(19)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHQWBQLUJJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.